molecular formula C11H9NO3 B8747673 3-Methoxyisoquinoline-8-carboxylic acid

3-Methoxyisoquinoline-8-carboxylic acid

Cat. No.: B8747673
M. Wt: 203.19 g/mol
InChI Key: SHNCXNSCVRCDRV-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of the Isoquinoline (B145761) Heterocycle

The isoquinoline heterocycle, a structural isomer of quinoline (B57606), was first isolated from coal tar in 1885. bldpharm.comrsc.org It is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org This structural framework is not merely a synthetic curiosity; it is the core backbone of a vast family of naturally occurring alkaloids, many of which are derived from the amino acid tyrosine. rsc.orgmdpi.com Prominent examples include papaverine, a vasodilator, and morphine, a potent analgesic, which underscore the profound biological significance of the isoquinoline motif. Its unique combination of aromaticity, a basic nitrogen atom, and a rigid structure has made it a "privileged scaffold" in medicinal chemistry, meaning it is a framework that is frequently found in biologically active compounds. mdpi.comsemanticscholar.org This has driven extensive research into its synthesis and functionalization for over a century. mdpi.com

The Role of Carboxylic Acid Functionality in Molecular Recognition and Reactivity within Isoquinoline Frameworks

The introduction of a carboxylic acid group onto the isoquinoline framework dramatically expands its chemical utility. This functional group is a versatile handle for molecular recognition, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). This allows it to form strong and specific non-covalent interactions with biological targets like enzymes and receptors. sigmaaldrich.com In medicinal chemistry, a carboxylic acid can mimic the side chain of amino acids like aspartic acid or glutamic acid, enabling it to interact with active sites. Furthermore, the carboxyl group is a key synthetic intermediate. It can be readily converted into a wide array of other functional groups, including esters, amides, and acid chlorides, making it a crucial building block for the synthesis of more complex molecules. nih.gov

Scope and Current Research Landscape of Methoxy-Substituted Isoquinoline Carboxylic Acids

The addition of a methoxy (B1213986) group (-OCH₃) to the isoquinoline carboxylic acid structure further refines its properties. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic system and the basicity of the ring nitrogen. It can also participate in hydrogen bonding as an acceptor and alter the molecule's lipophilicity, which affects its pharmacokinetic properties like absorption and distribution in biological systems. Current research into methoxy-substituted isoquinoline carboxylic acids is often directed towards the development of targeted therapeutics. semanticscholar.org A particularly active area of investigation is their use as core fragments in the design of enzyme inhibitors, where the precise positioning of the methoxy and carboxylic acid groups can be optimized for high-affinity binding to a protein's active site. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methoxyisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-5-7-3-2-4-8(11(13)14)9(7)6-12-10/h2-6H,1H3,(H,13,14)

InChI Key

SHNCXNSCVRCDRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxyisoquinoline 8 Carboxylic Acid and Its Structural Analogues

Retrosynthetic Analysis of the 3-Methoxyisoquinoline-8-carboxylic Acid Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgnumberanalytics.com For this compound, the analysis begins by identifying the key structural features: the isoquinoline (B145761) core, a methoxy (B1213986) group at the C-3 position, and a carboxylic acid at the C-8 position.

The primary disconnections focus on the formation of the heterocyclic ring and the introduction of the substituents. Key retrosynthetic steps can be proposed as follows:

Functional Group Interconversion (FGI): The carboxylic acid and methoxy groups can be traced back to more versatile functional groups. The C-8 carboxylic acid could be derived from the oxidation of an alkyl group or the hydrolysis of a nitrile. The C-3 methoxy group, an ether, can be formed from a precursor alcohol (an isoquinolin-3-ol or its tautomer, isoquinolin-3-one) via Williamson ether synthesis.

C-N and C-C Bond Disconnections: The isoquinoline ring itself can be disconnected through several strategic bond cleavages that correspond to well-known named reactions. For instance, a disconnection across the N1-C1 and C4-C4a bonds is suggestive of a Pomeranz-Fritsch reaction, which would lead back to a substituted benzaldehyde and an aminoacetal. wikipedia.orgquimicaorganica.org Alternatively, disconnecting the N2-C3 and C1-C8a bonds aligns with the Bischler-Napieralski or Pictet-Spengler cyclization pathways, starting from a substituted β-phenylethylamine derivative. organic-chemistry.orgwikipedia.org

This analysis suggests that a plausible forward synthesis would involve constructing a suitably substituted benzene (B151609) ring precursor that already contains, or can be easily modified to contain, the precursors to the C-8 carboxylic acid and the side chain needed for cyclization. The methoxy group could then be installed either before or after the formation of the isoquinoline ring, depending on the chosen synthetic route and the compatibility of the reagents.

Established and Novel Synthetic Approaches to Isoquinoline-Carboxylic Acid Systems

The synthesis of the isoquinoline core is a well-established field in heterocyclic chemistry, with several classical methods available. numberanalytics.comquimicaorganica.org

The formation of the isoquinoline skeleton is the cornerstone of the synthesis. Several named reactions are routinely employed for this purpose.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgpharmaguideline.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate, which can then be oxidized (dehydrogenated) using a catalyst such as palladium on carbon (Pd/C) to yield the fully aromatic isoquinoline ring. quimicaorganica.orgpharmaguideline.com This method is particularly useful for synthesizing 1-substituted isoquinolines. pharmaguideline.com

Pictet-Spengler Reaction: In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed ring closure. wikipedia.org This intramolecular electrophilic substitution typically yields a 1,2,3,4-tetrahydroisoquinoline (B50084). organicreactions.org Similar to the Bischler-Napieralski reaction, an oxidation step is required to obtain the aromatic isoquinoline. The reaction conditions are often mild, especially if the aromatic ring is activated with electron-donating groups. wikipedia.orgpharmaguideline.com

Pomeranz-Fritsch Reaction: This method provides direct access to the isoquinoline ring without an oxidation step. wikipedia.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com A modification of this reaction involves condensing a substituted benzylamine with glyoxal hemiacetal. thermofisher.com While versatile, yields can sometimes be reduced due to hydrolysis of the imine intermediate in the strong acid medium. quimicaorganica.org

Heck Cyclizations: More modern approaches utilize transition metal catalysis. Palladium-catalyzed intramolecular Heck reactions can be used to form the isoquinoline ring. researchgate.net For instance, the cyclization of 2-(1-alkynyl)benzaldimines can produce substituted isoquinolines. researchgate.net These methods offer alternative pathways, often with high efficiency and functional group tolerance. nih.gov

ReactionStarting MaterialsKey ReagentsIntermediateFinal Product
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅3,4-DihydroisoquinolineIsoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl)1,2,3,4-TetrahydroisoquinolineIsoquinoline
Pomeranz-Fritsch Benzaldehyde, AminoacetalStrong acid (e.g., H₂SO₄)None (direct cyclization)Isoquinoline
Heck Cyclization e.g., 2-(1-alkynyl)benzaldiminePd(II) catalystOrganopalladium speciesIsoquinoline

Introducing a carboxylic acid group regioselectively at the C-8 position of the isoquinoline nucleus is a significant synthetic challenge. The reactivity of isoquinoline towards electrophilic substitution is complex, but protonation in strong acid directs substitution to the benzene ring, primarily at C-5 and C-8. iust.ac.ir

Several strategies can be envisioned:

Synthesis from a Pre-functionalized Precursor: The most straightforward approach is to begin the synthesis with a benzene-derived starting material that already possesses a functional group at the position destined to become C-8. For example, starting a Pomeranz-Fritsch synthesis with an ortho-substituted benzaldehyde containing a nitrile (-CN) or a protected carboxyl group would place this functionality directly at the C-8 position of the final isoquinoline. The nitrile can then be hydrolyzed to a carboxylic acid in a subsequent step.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. If a suitable directing group is present on the benzene portion of the isoquinoline ring, it can direct lithiation to the adjacent ortho position (C-8). The resulting aryllithium species can then be quenched with carbon dioxide (CO₂) to introduce the carboxylic acid group.

Oxidation of an Alkyl Group: If an isoquinoline with an alkyl group (e.g., a methyl group) at the C-8 position can be synthesized, this group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

The C-3 position of the isoquinoline ring is not readily susceptible to direct electrophilic or nucleophilic substitution. Therefore, indirect methods are typically required to install the methoxy group.

A common and effective strategy involves the synthesis and subsequent conversion of an isoquinolin-3(2H)-one (also known as a 3-hydroxyisoquinoline). This intermediate can be prepared through various synthetic routes. The isoquinolinone can then be converted to a 3-chloro-isoquinoline by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃). The resulting 3-chloro-isoquinoline is an excellent substrate for nucleophilic aromatic substitution. Reaction with sodium methoxide (NaOMe) in a suitable solvent like methanol or DMF will displace the chloride to afford the desired 3-methoxyisoquinoline.

Derivatization Strategies for Structural Modification of this compound

The carboxylic acid functional group is highly versatile and serves as a key handle for introducing a wide range of structural diversity through derivatization.

Esterification: The conversion of the carboxylic acid at C-8 to an ester is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a direct and widely used method. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be activated. This involves converting it to a more reactive derivative, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This activated intermediate reacts readily with alcohols, often in the presence of a non-nucleophilic base, to form the corresponding ester.

Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with primary or secondary amines. Direct condensation is possible but often requires high temperatures. A more common approach is to activate the carboxylic acid, typically by converting it to an acyl chloride as described above. mdpi.com The acyl chloride then reacts smoothly with the desired amine to yield the corresponding amide. Alternatively, peptide coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine under mild conditions.

ReactionReagent 1Reagent 2Product
Esterification (Fischer) Methanol (CH₃OH)H₂SO₄ (catalyst)Methyl 3-methoxyisoquinoline-8-carboxylate
Esterification (via Acyl Chloride) 1. SOCl₂ 2. Ethanol (C₂H₅OH)Pyridine (B92270) (base)Ethyl 3-methoxyisoquinoline-8-carboxylate
Amidation (via Acyl Chloride) 1. SOCl₂ 2. Dimethylamine ((CH₃)₂NH)Triethylamine (base)N,N-Dimethyl-3-methoxyisoquinoline-8-carboxamide
Amidation (Coupling) Aniline (C₆H₅NH₂)EDC, HOBtN-Phenyl-3-methoxyisoquinoline-8-carboxamide

Modifications of the Methoxy Group

The methoxy group at the 3-position of the isoquinoline core is a key feature of the target molecule. Its introduction and subsequent modification are crucial for creating a diverse range of analogs.

A primary method for introducing the 3-methoxy group is through the methylation of a 3-hydroxyisoquinoline precursor. This transformation can be achieved using standard methylating agents such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

While direct modification of the 3-methoxy group is not extensively reported, cleavage to the corresponding 3-hydroxyisoquinoline opens avenues for introducing a variety of alkoxy or aryloxy groups. This demethylation can be accomplished using reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be alkylated with different alkyl halides or subjected to Mitsunobu or Williamson ether synthesis conditions to furnish a library of 3-alkoxyisoquinoline analogs.

Halogenation and Cross-Coupling Reactions on the Isoquinoline Core

Halogenation of the isoquinoline core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the introduction of a wide array of substituents.

Halogenation:

The regioselectivity of halogenation on the this compound skeleton is influenced by the directing effects of the existing substituents. Electrophilic halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is a common method. The positions activated by the methoxy group and deactivated by the carboxylic acid group will dictate the site of halogenation. For instance, positions ortho and para to the methoxy group are electronically favored for substitution.

Cross-Coupling Reactions:

Once a halogen atom is installed on the isoquinoline core, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the halo-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netacs.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: For the synthesis of amino-substituted isoquinolines, the Buchwald-Hartwig amination is a powerful tool. Current time information in Pasuruan, ID.wikipedia.orgorganicreactions.orgsemanticscholar.org This reaction couples the halo-isoquinoline with a primary or secondary amine using a palladium catalyst and a suitable ligand.

Palladium-Catalyzed Carbonylation: A crucial step in the synthesis of this compound from an 8-halo precursor is the palladium-catalyzed carbonylation. This reaction introduces a carbonyl group, which upon hydrolysis, yields the desired carboxylic acid. This transformation is typically carried out under a carbon monoxide atmosphere using a palladium catalyst, a phosphine ligand, and a base.

The table below summarizes the key cross-coupling reactions applicable to the functionalization of a halo-3-methoxyisoquinoline precursor.

ReactionCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., ArB(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-CAryl/Alkyl-substituted Isoquinoline
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-NAmino-substituted Isoquinoline
Palladium-Catalyzed CarbonylationCarbon Monoxide (CO)Pd(OAc)₂, Ligand (e.g., dppf), BaseC-C(O)Isoquinoline Carboxylic Acid/Ester

Chemical Reactivity and Transformation Studies of 3 Methoxyisoquinoline 8 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Group

The carboxylic acid moiety at the C-8 position is a primary site for chemical modification, engaging in reactions typical of aromatic carboxylic acids. Its reactivity is influenced by the electronic properties of the isoquinoline (B145761) ring to which it is attached.

The carboxylic acid group of 3-Methoxyisoquinoline-8-carboxylic acid can be converted into a range of derivatives, such as esters, amides, and acyl chlorides, through nucleophilic acyl substitution. These reactions typically require the activation of the carboxyl group to enhance the electrophilicity of the carbonyl carbon and to convert the hydroxyl group into a better leaving group.

Direct conversion to an amide, for instance, is often challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. However, this can be overcome by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by employing boron-based reagents such as B(OCH₂CF₃)₃, which facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. nih.gov

A more conventional and highly effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride can then readily react with a wide array of nucleophiles. For example, reaction with an amine (a process known as aminolysis) yields the corresponding amide. mdpi.com This strategy is commonly employed in the synthesis of amides from various carboxylic acids, including complex structures like triterpenoic acids. mdpi.com

The table below illustrates the synthesis of various derivatives from a generic aromatic carboxylic acid, a pathway directly applicable to this compound.

DerivativeReagent(s)Product
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)3-Methoxyisoquinoline-8-carbonyl chloride
Ester (Esterification) Alcohol (R'-OH) with an acid catalyst (e.g., H₂SO₄)Methyl 3-methoxyisoquinoline-8-carboxylate
Amide (Amidation) Amine (R'R''NH) via the acid chloride or with a coupling agentN-substituted 3-methoxyisoquinoline-8-carboxamide
Anhydride Reaction of the acid chloride with a carboxylate saltMixed anhydride

This interactive table outlines common synthetic routes for carboxylic acid derivatives.

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a reaction that aromatic carboxylic acids can undergo, though typically under harsh conditions unless specific activating features are present in the molecule. For simple benzoic acids, this transformation is difficult and often requires high temperatures and the use of a metal catalyst, frequently copper-based. afinitica.com

The classic copper-quinoline method for decarboxylation, known as the copper-quinoline decarboxylation, highlights the utility of the quinoline (B57606) ring system in facilitating this reaction, where it acts as a high-boiling solvent and ligand. afinitica.comacs.org The mechanism is believed to involve the formation of a copper(I) carboxylate salt, which then undergoes thermal decomposition. The isoquinoline core in this compound could potentially play a similar role. However, without an activating group (such as a keto or nitro group) ortho or para to the carboxylic acid, catalytic decarboxylation would likely require significant thermal energy. afinitica.com Studies on pyridinecarboxylic acids, structural relatives of isoquinoline carboxylic acids, indicate that the position of the nitrogen atom and the presence of other substituents significantly influence the ease of decarboxylation. cdnsciencepub.com

The this compound molecule possesses two sites capable of interacting with metals or forming salts: the basic nitrogen atom of the isoquinoline ring and the acidic carboxylic acid group.

The nitrogen atom at position 2 has a lone pair of electrons and behaves as a base, readily reacting with acids to form isoquinolinium salts. quimicaorganica.orgquimicaorganica.org Simultaneously, the carboxylic acid can be deprotonated by a base to form a carboxylate salt.

The specific arrangement of the carboxyl group at the C-8 position and the heterocyclic nitrogen at N-2 makes this molecule a potential bidentate chelating agent for metal ions. This structure is analogous to the well-studied chelator 8-hydroxyquinoline (B1678124) (oxine), which binds metal ions through its hydroxyl oxygen and ring nitrogen. scirp.orgresearchgate.net In a similar fashion, upon deprotonation of the carboxylic acid, this compound can form stable five-membered chelate rings with various metal ions. The metal would be coordinated by the carboxylate oxygen and the isoquinoline nitrogen, a structural motif known to form stable complexes. scirp.org

Metal Ion (M²⁺)Potential Coordinating AtomsResulting Complex
Cu²⁺Carboxylate Oxygen, Ring NitrogenCopper(II) bis(3-methoxyisoquinoline-8-carboxylate)
Zn²⁺Carboxylate Oxygen, Ring NitrogenZinc(II) bis(3-methoxyisoquinoline-8-carboxylate)
Fe²⁺/Fe³⁺Carboxylate Oxygen, Ring NitrogenIron(II/III) bis/tris(3-methoxyisoquinoline-8-carboxylate)

This interactive table shows potential metal chelation by this compound.

Chemical Transformations of the Isoquinoline Ring System

The isoquinoline nucleus is an aromatic system, but the presence of the electronegative nitrogen atom creates a distinction in reactivity between the pyridine (B92270) and benzene (B151609) rings. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, while the benzene ring is more electron-rich and is the primary site for such reactions.

In isoquinoline, electrophilic aromatic substitution (SₑAr) occurs preferentially on the electron-rich benzene portion of the molecule, specifically at the C-5 and C-8 positions. quimicaorganica.org This regioselectivity is due to the superior stability of the cationic Wheland intermediate formed upon attack at these positions, which allows for charge delocalization without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

For this compound, the outcome of an SₑAr reaction is governed by the directing effects of the two existing substituents:

-COOH group at C-8: The carboxylic acid is a deactivating group and a meta-director. Since it occupies the C-8 position, it would direct incoming electrophiles to C-5 and C-7.

-OCH₃ group at C-3: The methoxy (B1213986) group is a strongly activating group and an ortho, para-director. Its influence on the benzene ring would favor substitution at C-5 (para to the N-2 but influenced by the activating group) and C-7.

Considering these combined effects, electrophilic attack is most likely to occur at the C-5 position , as it is favored by both the directing effect of the C-8 carboxylic acid group (meta) and the activating influence of the C-3 methoxy group. Position C-7 is a secondary possibility. The pyridine ring itself remains deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic. It readily reacts with electrophiles such as alkyl halides or acyl halides in alkylation or acylation reactions, respectively, to form N-substituted isoquinolinium salts. quimicaorganica.org

Once formed, the isoquinolinium salt is highly activated towards nucleophilic attack. The positive charge on the nitrogen atom renders the pyridine ring much more electron-deficient and susceptible to attack by nucleophiles. In isoquinoline systems, this nucleophilic attack occurs preferentially at the C-1 position . quimicaorganica.orgquora.com This can lead to either nucleophilic addition or, if a suitable leaving group is present, nucleophilic aromatic substitution (SₙAr).

Furthermore, direct nucleophilic substitution on the neutral isoquinoline ring can also be achieved under specific conditions, such as the Chichibabin reaction (using sodium amide, NaNH₂), which also results in substitution at the C-1 position. The intermediate anion formed during this reaction is stabilized by delocalization onto the electronegative nitrogen atom. quora.com

Reductive and Oxidative Processes of the Isoquinoline Core

The isoquinoline nucleus of this compound is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This structure allows for a range of reductive and oxidative transformations, with the specific outcome often dictated by the choice of reagents and reaction conditions. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group can also influence the regioselectivity and feasibility of these reactions.

Reductive Processes

The reduction of the isoquinoline core can proceed via several pathways, primarily involving either catalytic hydrogenation or chemical reduction with dissolving metals. These methods can lead to the partial or complete saturation of the heterocyclic ring system.

Catalytic Hydrogenation: The pyridine ring of the isoquinoline system is susceptible to catalytic hydrogenation. Using standard heterogeneous catalysts such as palladium on carbon (Pd/C) with molecular hydrogen (H₂), it is possible to selectively reduce the nitrogen-containing ring. clockss.org This process typically yields the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. In the case of this compound, this would result in the formation of 3-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. The carboxylic acid and methoxy groups are generally stable under these conditions. More forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like rhodium on alumina, could potentially lead to the reduction of the benzene ring as well. harvard.edu

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol), is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. wikipedia.org This reaction proceeds via a single-electron transfer mechanism. masterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. youtube.com For this compound, the electron-donating methoxy group and the electron-withdrawing carboxylic acid group would direct the reduction in a complex manner, potentially leading to a mixture of partially reduced products. Aromatic carboxylic acids are readily reduced under these conditions. harvard.edu

Metal Hydride Reduction: While powerful reducing agents like lithium aluminum hydride (LAH) are primarily used to reduce the carboxylic acid group to a primary alcohol, they are generally not employed for the reduction of the aromatic isoquinoline core. libretexts.orgbyjus.comkhanacademy.orgyoutube.commasterorganicchemistry.com Milder reducing agents such as sodium borohydride (B1222165) are typically unreactive towards the aromatic system.

The following interactive table summarizes the expected outcomes of the principal reductive processes on the isoquinoline core of this compound.

Reaction Type Reagents and Conditions Major Product Reference
Catalytic HydrogenationH₂, Pd/C, Ethanol, rt, 1 atm3-Methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid clockss.org
Birch ReductionNa, NH₃ (l), t-BuOHMixture of partially reduced dihydroisoquinoline derivatives harvard.eduwikipedia.org

Oxidative Processes

The oxidation of the isoquinoline core is generally more challenging than its reduction due to the inherent stability of the aromatic system. Vigorous conditions are often required, which can lead to ring cleavage.

Oxidation with Permanganate (B83412): Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidatively degrade the isoquinoline ring system. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comleah4sci.com Under harsh conditions (e.g., heating in an alkaline solution), the isoquinoline ring can be cleaved to yield phthalic acid and pyridine-dicarboxylic acids. youtube.com The specific products obtained from this compound would depend on which ring is preferentially attacked. The presence of the methoxy group on the pyridine ring and the carboxylic acid on the benzene ring would influence the site of initial oxidation.

It is important to note that specific experimental data for the reductive and oxidative transformations of this compound are not extensively reported in the literature. The reactions and products described are based on the well-established reactivity of the isoquinoline scaffold and related derivatives.

The following interactive table outlines a potential oxidative transformation of the isoquinoline core.

Reaction Type Reagents and Conditions Potential Products Reference
Oxidative CleavageKMnO₄, KOH, HeatPhthalic acid derivatives and Pyridine-dicarboxylic acid derivatives youtube.comlibretexts.org

Conclusion

3-Methoxyisoquinoline-8-carboxylic acid is a chemical compound of significant potential, strategically positioned at the confluence of heterocyclic synthesis, medicinal chemistry, and materials science. Its structure combines the biologically validated isoquinoline (B145761) core with methoxy (B1213986) and carboxylic acid functionalities that impart versatile properties for molecular recognition and synthetic elaboration. While detailed experimental reports on this specific molecule are sparse, its clear structural relationship to known PARP inhibitor scaffolds and its inherent properties as a chelating ligand and potential fluorophore mark it as a valuable target for future research and development. The continued exploration of such functionalized heterocyclic systems is poised to yield new advancements in both targeted therapeutics and advanced materials.

Computational and Theoretical Studies on 3 Methoxyisoquinoline 8 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as 3-Methoxyisoquinoline-8-carboxylic acid, might interact with a biological target, typically a protein.

For related isoquinoline (B145761) derivatives, molecular docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their biological activities mdpi.comnih.gov. A hypothetical docking study of this compound would likely involve its carboxylic acid and methoxy (B1213986) groups forming hydrogen bonds with polar residues in a target's active site, while the isoquinoline ring could engage in pi-stacking interactions.

Interactive Data Table: Hypothetical Molecular Docking Results

Since experimental or explicitly calculated data for this compound is unavailable, the following table illustrates the type of data that would be generated from a molecular docking study against a hypothetical protein target.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Hypothetical Kinase-8.5LYS78, ASP184Hydrogen Bond
PHE182Pi-Stacking
Hypothetical Protease-7.9SER195, HIS57Hydrogen Bond
TRP215Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of this compound and the stability of its complex with a target protein.

An MD simulation would start with the docked complex of this compound and its target. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of the simulation can reveal how the ligand's conformation changes within the binding site and whether the key interactions identified in docking are maintained over time. This information is critical for assessing the stability of the ligand-protein complex. Although specific MD simulation data for this compound is not available, this technique is a standard approach for validating docking results and understanding the dynamics of ligand binding mdpi.comresearchgate.netresearcher.lifemdpi.com.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide a wealth of information about this compound, from its reactivity to its optical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Fukui Functions)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Fukui functions are used to describe the reactivity of different sites within a molecule. They indicate which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations could pinpoint the most reactive atoms, providing insights into its metabolic fate or its interaction with other molecules. While specific calculations for this compound are not published, studies on similar aromatic carboxylic acids demonstrate the utility of these analyses researchgate.net.

Interactive Data Table: Hypothetical Quantum Chemical Properties

The following table presents hypothetical values for key electronic properties of this compound that would be obtained from quantum chemical calculations.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.

For this compound, an MEP map would likely show a region of negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and methoxy groups, indicating their potential to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) might be found around the hydrogen atoms of the carboxylic acid and the aromatic ring, suggesting their role as hydrogen bond donors or sites for interaction with electron-rich species. This type of analysis is fundamental in understanding intermolecular interactions uni-muenchen.descispace.comnih.govchemrxiv.org.

Topological Analyses (e.g., AIM, ELF, LOL, RDG)

Topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. Some common methods include:

Atoms in Molecules (AIM): This theory defines atoms and chemical bonds based on the topology of the electron density. It can be used to characterize the nature of chemical bonds (covalent, ionic, etc.) and to identify and quantify non-covalent interactions like hydrogen bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions provide a measure of electron localization in a molecule. They are useful for visualizing the regions of space where electrons are paired, such as in covalent bonds and lone pairs researchgate.net.

Reduced Density Gradient (RDG): This analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and steric repulsion, which are crucial for understanding the stability of molecular complexes researchgate.netresearchgate.netnih.gov.

While specific topological analyses for this compound are not documented, these methods would offer detailed insights into its bonding and interaction patterns researchgate.netnih.gov.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. The NLO properties of a molecule are related to its ability to interact with an applied electric field in a non-linear fashion. Quantum chemical calculations can be used to predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability.

For this compound, the presence of an extended π-conjugated system in the isoquinoline ring and the presence of electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups suggest that it may possess interesting NLO properties. Calculations could quantify these properties and assess its potential for use in NLO applications. Studies on other carboxylic acid derivatives have shown that theoretical calculations can effectively predict NLO behavior scispace.comnih.govnih.govjhuapl.eduutp.edu.co.

Interactive Data Table: Hypothetical Non-Linear Optical Properties

This table illustrates the kind of data that would be generated from a computational study of the NLO properties of this compound.

NLO PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)150
First Hyperpolarizability (β)800

Advanced Research Applications of 3 Methoxyisoquinoline 8 Carboxylic Acid Scaffolds Non Pharmacological

Development as Chemical Probes for Elucidating Biological Processes

The intrinsic fluorescent properties of the isoquinoline (B145761) ring system make it an attractive scaffold for the design of chemical probes. nih.gov These probes are instrumental in visualizing and understanding complex biological processes at the molecular level. While research specifically detailing 3-methoxyisoquinoline-8-carboxylic acid as a chemical probe is nascent, the applications of closely related quinoline (B57606) and isoquinoline derivatives provide a strong basis for its potential in this area.

A related compound, 8-methoxyquinoline-5-carboxylic acid, is noted for its utility as a fluorescent probe in biological assays, which allows researchers to visualize cellular processes and better understand disease mechanisms. chemimpex.com This is largely due to the quinoline ring's ability to chelate metal ions, a property that can be exploited to create sensors for specific analytes. chemimpex.com The presence of both a carboxylic acid and a methoxy (B1213986) group on the this compound scaffold suggests it could also serve as a key intermediate for synthesizing fluorescent probes. For instance, the carboxylic acid group can be functionalized to attach the molecule to specific biological targets, while the methoxy group can modulate the electronic and, consequently, the photophysical properties of the isoquinoline core.

Table 1: Potential Applications of Isoquinoline-Based Chemical Probes

Application AreaProbe FunctionalityPotential Target Analytes
Cellular ImagingFluorescent labeling of specific organelles or proteinsMetal ions, pH, specific enzymes
BiosensingDetection of biological molecules through fluorescence changesNeurotransmitters, reactive oxygen species
Mechanistic StudiesTracking the localization and dynamics of biomoleculesProtein-protein interactions, enzyme activity

The development of novel isoquinoline derivatives with tailored fluorescent properties is an active area of research. nih.gov By modifying the substituents on the isoquinoline core, researchers can fine-tune the excitation and emission wavelengths, quantum yields, and sensitivity of the resulting probes. This allows for the creation of highly specific tools for studying a wide range of biological phenomena.

Potential as Scaffolds in Material Science or Catalysis

The rigid, planar structure and the presence of heteroatoms in the isoquinoline ring make it a valuable building block for advanced materials and catalysts. amerigoscientific.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific electrical, optical, and mechanical properties. amerigoscientific.com

In material science, isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com Furthermore, isoquinoline derivatives are employed as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are porous materials with significant applications in gas storage, catalysis, and drug delivery. The coordination chemistry between the nitrogen atom of the isoquinoline ring and metal ions is crucial for constructing these frameworks with tailored pore sizes and functionalities. amerigoscientific.com The this compound scaffold, with its additional carboxylic acid coordination site, could offer enhanced binding capabilities for the formation of novel and robust MOFs. Some isoquinoline derivatives also serve as effective corrosion inhibitors. acs.orgwikipedia.org

In the field of catalysis, isoquinolines can act as catalysts in reactions such as benzoylation and olefin polymerization. chemicalbook.com The closely related 8-methoxyquinoline-5-carboxylic acid is known to form stable complexes with metal ions due to its chelating ability, a property that is vital in catalysis. chemimpex.com This suggests that this compound could similarly be used to develop new catalysts, where the isoquinoline moiety binds to a metal center, and the methoxy and carboxylic acid groups influence the catalyst's solubility, stability, and reactivity.

Table 2: Isoquinoline Scaffolds in Material Science and Catalysis

FieldApplicationRole of Isoquinoline Scaffold
Material ScienceConductive PolymersForms the polymer backbone, influencing electronic properties. amerigoscientific.com
Metal-Organic Frameworks (MOFs)Acts as an organic linker, coordinating with metal ions. amerigoscientific.com
Corrosion InhibitorsAdsorbs on metal surfaces, forming a protective layer. acs.orgwikipedia.org
CatalysisHomogeneous CatalysisServes as a ligand to stabilize and activate metal centers. chemicalbook.com
OrganocatalysisThe basic nitrogen atom can act as a catalytic site.

The versatility of the isoquinoline scaffold allows for its incorporation into a diverse range of materials and catalytic systems, paving the way for advancements in these fields. amerigoscientific.com

Utilization in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The aromatic nature and the presence of a nitrogen heteroatom in the isoquinoline ring make it an excellent candidate for constructing complex supramolecular assemblies.

Researchers have successfully constructed the first isoquinoline-based supramolecular liquid crystals. tandfonline.com In these systems, isoquinoline derivatives act as proton acceptors, forming hydrogen bonds with other molecules to create the liquid crystalline phase. tandfonline.com The fused N-heterocyclic ring structure of isoquinoline plays a crucial role in introducing or modifying the mesogenic properties of these materials. tandfonline.com

The ability of isoquinoline derivatives to participate in hydrogen bonding and coordinate with metal ions also allows for the creation of various supramolecular architectures. researchgate.net For example, the self-assembly of silver(I) complexes with isoquinoline-based ligands can lead to the formation of one-dimensional coordination polymers with interesting structural topologies that can be influenced by the counteranion present. researchgate.net The this compound molecule is particularly well-suited for supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, the isoquinoline nitrogen is a hydrogen bond acceptor, and the aromatic rings can engage in π-π stacking interactions. This combination of features allows for the rational design of intricate self-assembled structures, such as molecular cages, capsules, and polymers.

Table 3: Interactions Involving Isoquinoline Scaffolds in Supramolecular Chemistry

Interaction TypeDescriptionRole of Isoquinoline Moiety
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom.The nitrogen atom and carboxylic acid group act as hydrogen bond acceptors/donors. tandfonline.com
π-π StackingNon-covalent interaction between aromatic rings.The flat, electron-rich isoquinoline ring system facilitates stacking. researchgate.net
Metal CoordinationInteraction between a metal ion and a ligand.The nitrogen atom and carboxylic acid group can coordinate with metal ions to form metallosupramolecular structures. researchgate.net

The study of supramolecular systems containing isoquinolines is a growing field with potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Future Directions and Emerging Research Avenues for 3 Methoxyisoquinoline 8 Carboxylic Acid

Exploration of Unconventional Synthetic Pathways

The synthesis of 3-methoxyisoquinoline-8-carboxylic acid has traditionally been achieved through established methods such as cyclization and amination reactions. evitachem.com However, the future of its synthesis lies in the exploration of more efficient, sustainable, and innovative "unconventional" pathways. These modern approaches aim to improve yield, reduce reaction times, and allow for greater molecular diversity.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. This method can facilitate the construction of the isoquinoline (B145761) core under mild conditions, often at room temperature. The use of photolabile reagents could enable novel coupling reactions to build the this compound scaffold, potentially offering a greener alternative to traditional methods that may require harsh reagents and elevated temperatures.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of isoquinoline derivatives has been successfully demonstrated using flow chemistry, which can significantly shorten reaction times and improve yields. uc.pt Implementing a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.

Charged Microdroplet Synthesis: Research has shown that organic reactions can be dramatically accelerated in charged microdroplets generated by electrospray ionization. nih.gov Applying this technology to the Pomeranz-Fritsch synthesis of isoquinoline has demonstrated reaction completion on a millisecond timescale without the need for strong acids. nih.gov Exploring this approach for this compound could represent a paradigm shift in its manufacturing process.

Synthetic PathwayPotential AdvantagesRelevant Research Areas
Photocatalysis Mild reaction conditions, sustainable, access to novel transformations.Development of novel photolabile precursors, Minisci-type reactions. chemrxiv.org
Flow Chemistry Improved safety, scalability, precise reaction control, reduced waste.Optimization of reaction conditions in microreactors, sequential flow processes. uc.pt
Charged Microdroplets Ultra-fast reaction rates, reduced need for harsh reagents.Application of electrospray ionization to classical isoquinoline syntheses. nih.gov

Identification of Novel Biochemical Targets and Mechanistic Insights

Initial research indicates that this compound exhibits significant antibacterial activity, with a proposed mechanism involving the inhibition of enzymes or interference with bacterial cell wall synthesis. evitachem.com Future research will focus on precisely identifying its biochemical targets and elucidating the molecular mechanisms of action.

Target Deconvolution: A key area of future research will be the definitive identification of the molecular targets of this compound. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches can be employed to isolate and identify the specific proteins or enzymes that this compound interacts with.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be crucial. For instance, if the target is an enzyme, kinetic assays can determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). If the compound is found to interfere with cell wall synthesis, further investigation into the specific step of the pathway that is inhibited will be necessary. Some isoquinoline derivatives have been found to target bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.govthermofisher.com Investigating whether this compound also acts on this target could be a fruitful line of inquiry.

Exploration of New Therapeutic Areas: Beyond its antibacterial properties, the isoquinoline scaffold is present in compounds with a wide range of biological activities, including anticancer and antiviral effects. nih.gov Future research should explore the potential of this compound in these and other therapeutic areas.

Research AvenueMethodologiesPotential Outcomes
Target Identification Affinity chromatography, Activity-based protein profiling (ABPP), Genetic screening.Identification of specific protein targets, elucidation of the molecular basis of bioactivity. mdpi.com
Mechanism of Action Enzyme kinetics, Cell-based assays, Molecular docking.Understanding of how the compound exerts its biological effects, opportunities for rational drug design.
New Therapeutic Areas In vitro and in vivo disease models.Expansion of the potential therapeutic applications of the compound.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

To gain a deeper understanding of how this compound functions at a molecular and cellular level, its integration with advanced spectroscopic and imaging techniques will be essential. These methods can provide real-time insights into its behavior in biological systems.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating chemical structures and reaction mechanisms. The development of in-situ NMR monitoring allows for the real-time tracking of chemical reactions, providing valuable kinetic and mechanistic data. researchgate.net This technique could be applied to study the synthesis of this compound or its interaction with biological macromolecules.

Fluorescence Microscopy: Many isoquinoline derivatives exhibit intrinsic fluorescent properties. nih.govnih.gov This opens up the possibility of using fluorescence microscopy techniques, such as confocal microscopy, to visualize the subcellular localization of this compound in real-time. By observing where the compound accumulates within a cell, researchers can gain clues about its mechanism of action.

Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo. By radiolabeling this compound with a positron-emitting isotope, it could potentially be developed into a PET tracer. nih.govnih.gov This would allow for the non-invasive study of its biodistribution, target engagement, and pharmacokinetics in living organisms. The development of PET tracers based on quinoline (B57606) and isoquinoline scaffolds is an active area of research. mdpi.com

TechniqueApplicationPotential Insights
In-situ NMR Real-time monitoring of synthesis and binding interactions.Reaction kinetics, identification of intermediates, understanding of binding modes. researchgate.net
Fluorescence Microscopy Visualization of subcellular localization.Information on cellular uptake, distribution, and potential sites of action. researchgate.net
PET Imaging In vivo biodistribution and target engagement studies.Non-invasive assessment of pharmacokinetics and target binding in a living system. mdpi.com

Development of High-Throughput Screening Assays for In Vitro Biological Profiling

To efficiently explore the biological activity of this compound and its derivatives, the development of high-throughput screening (HTS) assays is crucial. HTS allows for the rapid testing of large numbers of compounds, accelerating the drug discovery process.

Phenotypic Screening: This approach involves screening compounds for their ability to produce a specific phenotype in a whole-cell or whole-organism context. nih.gov For this compound, a phenotypic screen could involve testing a library of its derivatives for their ability to inhibit the growth of various bacterial pathogens. semanticscholar.org This method has the advantage of identifying compounds with activity without prior knowledge of their specific target. The screening of isoquinoline libraries has already proven successful in identifying novel antibacterial agents. nih.govnih.gov

Target-Based Screening: Once a specific biochemical target of this compound is identified, target-based HTS assays can be developed. These assays are designed to measure the direct interaction of a compound with its purified target protein or enzyme.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays: FRET is a powerful technique for studying molecular interactions and can be adapted for HTS. For example, if this compound is found to inhibit an enzyme involved in bacterial cell wall synthesis, a FRET-based assay could be designed to measure the activity of this enzyme. bmglabtech.comresearchgate.netnih.govnih.govmdpi.com The inhibition of the enzyme by test compounds would result in a change in the FRET signal, allowing for the rapid identification of potent inhibitors.

Assay TypePrincipleAdvantages
Phenotypic Screening Measures the effect of a compound on a whole-cell or organism.Identifies compounds with relevant biological activity without needing to know the target. nih.gov
Target-Based Screening Measures the direct interaction of a compound with a purified target.Provides direct evidence of target engagement and allows for more focused optimization.
FRET-Based Assays Utilizes energy transfer between fluorescent molecules to measure molecular interactions or enzyme activity.Homogeneous, sensitive, and readily adaptable to HTS formats. bmglabtech.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.